Cas no 2227750-69-6 ((3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid)

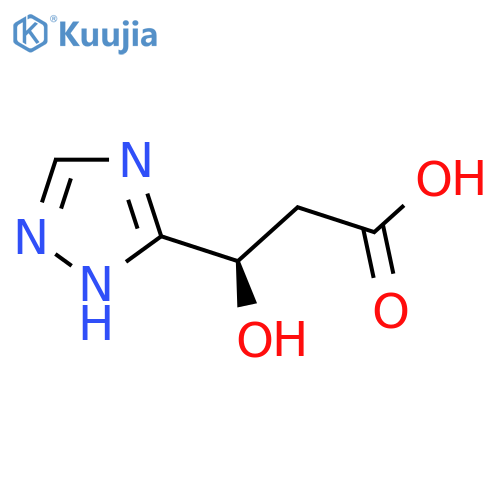

2227750-69-6 structure

商品名:(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid

- EN300-1811876

- 2227750-69-6

-

- インチ: 1S/C5H7N3O3/c9-3(1-4(10)11)5-6-2-7-8-5/h2-3,9H,1H2,(H,10,11)(H,6,7,8)/t3-/m1/s1

- InChIKey: SZGPTBKSLDLHTG-GSVOUGTGSA-N

- ほほえんだ: O[C@@H](C1=NC=NN1)CC(=O)O

計算された属性

- せいみつぶんしりょう: 157.04874109g/mol

- どういたいしつりょう: 157.04874109g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.1Ų

- 疎水性パラメータ計算基準値(XlogP): -1.3

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1811876-10.0g |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |

2227750-69-6 | 10g |

$8480.0 | 2023-06-01 | ||

| Enamine | EN300-1811876-1.0g |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |

2227750-69-6 | 1g |

$1971.0 | 2023-06-01 | ||

| Enamine | EN300-1811876-0.05g |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |

2227750-69-6 | 0.05g |

$1657.0 | 2023-09-19 | ||

| Enamine | EN300-1811876-5.0g |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |

2227750-69-6 | 5g |

$5719.0 | 2023-06-01 | ||

| Enamine | EN300-1811876-2.5g |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |

2227750-69-6 | 2.5g |

$3865.0 | 2023-09-19 | ||

| Enamine | EN300-1811876-1g |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |

2227750-69-6 | 1g |

$1971.0 | 2023-09-19 | ||

| Enamine | EN300-1811876-0.25g |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |

2227750-69-6 | 0.25g |

$1814.0 | 2023-09-19 | ||

| Enamine | EN300-1811876-0.5g |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |

2227750-69-6 | 0.5g |

$1893.0 | 2023-09-19 | ||

| Enamine | EN300-1811876-0.1g |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |

2227750-69-6 | 0.1g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1811876-5g |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid |

2227750-69-6 | 5g |

$5719.0 | 2023-09-19 |

(3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

2227750-69-6 ((3R)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propanoic acid) 関連製品

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 61549-49-3(9-Decenenitrile)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量